Methanone, phenyl(3-phenyl-2H-azirin-2-yl)-
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Overview
Description
Methanone, phenyl(3-phenyl-2H-azirin-2-yl)-, also known as MPA, is a synthetic compound that has been used in scientific research for various purposes. MPA belongs to the family of aziridine-containing compounds, which have been shown to exhibit a range of biological activities.
Mechanism Of Action
The exact mechanism of action of Methanone, phenyl(3-phenyl-2H-azirin-2-yl)- is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules. Methanone, phenyl(3-phenyl-2H-azirin-2-yl)- has been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications. Methanone, phenyl(3-phenyl-2H-azirin-2-yl)- has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical And Physiological Effects
Methanone, phenyl(3-phenyl-2H-azirin-2-yl)- has been shown to have a range of biochemical and physiological effects, including the inhibition of aldose reductase activity, the induction of apoptosis in cancer cells, and the inhibition of viral replication. Methanone, phenyl(3-phenyl-2H-azirin-2-yl)- has also been shown to have antioxidant properties and to modulate the activity of the immune system.
Advantages And Limitations For Lab Experiments
One advantage of using Methanone, phenyl(3-phenyl-2H-azirin-2-yl)- in lab experiments is its versatility, as it can be used as a building block for the synthesis of other compounds or as a reagent in organic chemistry. Another advantage is its ability to exhibit a range of biological activities, which makes it a useful tool for investigating biological systems. One limitation of using Methanone, phenyl(3-phenyl-2H-azirin-2-yl)- is its relatively low yield using current synthesis methods, which can make it expensive to obtain in large quantities.
Future Directions
There are several future directions for research involving Methanone, phenyl(3-phenyl-2H-azirin-2-yl)-. One area of interest is the development of more efficient synthesis methods that can increase the yield of Methanone, phenyl(3-phenyl-2H-azirin-2-yl)-. Another area of interest is the investigation of the mechanism of action of Methanone, phenyl(3-phenyl-2H-azirin-2-yl)-, which could lead to the development of new drugs with improved efficacy. Additionally, the potential use of Methanone, phenyl(3-phenyl-2H-azirin-2-yl)- in the treatment of viral infections and cancer warrants further investigation.
Synthesis Methods
Methanone, phenyl(3-phenyl-2H-azirin-2-yl)- can be synthesized using a variety of methods, including the reaction of phenylglyoxal with nitromethane, followed by reduction with sodium borohydride. Another method involves the reaction of phenylglyoxal with ethyl nitroacetate, followed by reduction with lithium aluminum hydride. The yield of Methanone, phenyl(3-phenyl-2H-azirin-2-yl)- using these methods is typically around 60-70%.
Scientific Research Applications
Methanone, phenyl(3-phenyl-2H-azirin-2-yl)- has been used in scientific research for various purposes, including as a building block for the synthesis of other compounds, as a reagent in organic chemistry, and as a tool for investigating biological systems. Methanone, phenyl(3-phenyl-2H-azirin-2-yl)- has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties.
properties
CAS RN |
10403-54-0 |
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Product Name |
Methanone, phenyl(3-phenyl-2H-azirin-2-yl)- |
Molecular Formula |
C15H11NO |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
phenyl-(3-phenyl-2H-azirin-2-yl)methanone |
InChI |
InChI=1S/C15H11NO/c17-15(12-9-5-2-6-10-12)14-13(16-14)11-7-3-1-4-8-11/h1-10,14H |
InChI Key |
CQDPFIXVXYMXCT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC2C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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